Citropin 1.2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDIIKKVASVVGGL |
Origin of Product |
United States |
Isolation, Characterization, and Classification of Citropin 1.2
Discovery and Biological Source of Citropin 1.2
This compound was first discovered in the skin secretions of the Australian Blue Mountains Tree Frog, Litoria citropa. nih.govnih.gov It is a significant component of this species' innate defense mechanism. Subsequent research has also identified this compound in the glandular secretions of the frog Litoria subglandulosa, confirming its presence in more than one species within the Litoria genus. researchgate.net In both species, the peptide is secreted onto the skin to protect the amphibian from environmental pathogens.
The glandular secretions of Litoria citropa are complex mixtures containing a variety of peptides. Research has shown that at least nineteen distinct citropin peptides are present in the secretions from the granular dorsal glands, with fifteen of these also found in the submental gland. nih.gov Within this array, this compound is one of the two major peptide components, alongside Citropin 1.1. nih.govnih.gov
Methodologies for Peptide Isolation and Purity Assessment
The isolation and characterization of this compound from the complex glandular secretions of the frogs involve a multi-step process utilizing advanced analytical techniques to ensure the separation and purity of the final peptide.
To isolate this compound from the crude skin secretions, researchers employ chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard and effective method for separating peptides based on their hydrophobicity. In this process, the peptide mixture is passed through a column containing a nonpolar stationary phase, and peptides are eluted with a gradient of an organic solvent, allowing for the separation of individual peptides like this compound from the other components in the secretion.
Table 1: Summary of Isolation and Purity Assessment Techniques
| Technique | Purpose |
|---|---|
| Reversed-Phase HPLC | Separation and purification of this compound from complex peptide mixtures. |
| Mass Spectrometry | Confirmation of the molecular weight and primary structure of the isolated peptide. |
Following purification, mass spectrometry is a crucial tool for confirming the molecular identity of this compound. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to accurately determine the molecular weight of the peptide. nih.govscispace.com This analysis provides definitive confirmation that the isolated peptide corresponds to the mass of this compound, thereby verifying its identity and purity. nih.gov
Primary Amino Acid Sequence and Molecular Variants of this compound
The definitive primary structure of this compound was determined through a combination of Edman degradation and mass spectrometry. nih.gov
The amino acid sequence is composed of 16 residues with an amidated C-terminus. nih.govresearchgate.netSequence: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Val-Ala-Ser-Val-Val-Gly-Gly-Leu-NH₂
Table 2: Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Glycine | G |
| 2 | Leucine | L |
| 3 | Phenylalanine | F |
| 4 | Aspartic Acid | D |
| 5 | Isoleucine | I |
| 6 | Isoleucine | I |
| 7 | Lysine (B10760008) | K |
| 8 | Lysine | K |
| 9 | Valine | V |
| 10 | Alanine | A |
| 11 | Serine | S |
| 12 | Valine | V |
| 13 | Valine | V |
| 14 | Glycine | G |
| 15 | Glycine | G |
| 16 | Leucine | L |
| C-Terminus | Amidation | -NH₂ |
Research has also identified the existence of molecular variants or degradation products. The host amphibian possesses an endoprotease capable of deactivating these peptides by cleaving residues from the N-terminal end. nih.gov The most common degradation products result from the loss of the first three amino acids. nih.gov
Classification as a Wide-Spectrum Antimicrobial Peptide (AMP)
This compound is classified as a wide-spectrum antimicrobial peptide (AMP), a group of naturally occurring molecules that form a crucial part of the innate immune system in a vast range of organisms. mdpi.comnih.gov It was identified and isolated from the glandular secretions of the Australian Blue Mountains tree frog, Litoria citropa (now classified as Ranoidea citropa). nih.govnih.govuniprot.orgwikipedia.org This peptide is one of nineteen citropins found in the frog's skin secretions and is considered one of the two major peptide components, alongside Citropin 1.1. nih.govnih.gov
The primary structure of this compound has been determined through a combination of electrospray mass spectrometry and automated Edman sequencing. nih.gov Its characterization reveals a 16-amino-acid sequence, which distinguishes it from other citropin variants. nih.govnih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Abbreviation |
| 1 | Glycine | Gly |
| 2 | Leucine | Leu |
| 3 | Phenylalanine | Phe |
| 4 | Aspartic Acid | Asp |
| 5 | Isoleucine | Ile |
| 6 | Isoleucine | Ile |
| 7 | Lysine | Lys |
| 8 | Lysine | Lys |
| 9 | Valine | Val |
| 10 | Alanine | Ala |
| 11 | Serine | Ser |
| 12 | Valine | Val |
| 13 | Valine | Val |
| 14 | Glycine | Gly |
| 15 | Glycine | Gly |
| 16 | Leucine | Leu |
| The C-terminus is amidated (NH2). |
Research findings have confirmed that this compound demonstrates significant, wide-spectrum antibacterial activity. nih.govnih.govscispace.com The UniProt protein database formally categorizes it as an amphibian defense peptide with antibiotic and antimicrobial properties, specifically noting its bacteriostatic effect against Gram-positive bacteria. uniprot.org This broad-spectrum capability is a hallmark of many AMPs, which are known to be effective against a diverse array of pathogens. mdpi.comnih.gov
The classification of this compound as a wide-spectrum AMP is based on its observed efficacy against various bacterial species. nih.govnih.govmol-scientific.com This biological activity is intrinsically linked to its molecular structure and physicochemical properties, which are characteristic of cationic antimicrobial peptides. nih.govnih.gov
Table 2: Properties of this compound
| Property | Detail | Source |
| Source Organism | Ranoidea citropa (Australian Blue Mountains tree frog) | uniprot.orgwikipedia.org |
| Primary Function | Antimicrobial, Antibiotic, Bacteriostatic | uniprot.orgmol-scientific.com |
| Peptide Family | Citropin | nih.govnih.gov |
| Molecular Nature | Cationic Amphibian Defense Peptide | uniprot.org |
| Activity Spectrum | Wide-spectrum | nih.govnih.govscispace.com |
Structural Determinants and Conformational Analysis of Citropin 1.2
Secondary Structure Elucidation in Membrane-Mimetic Environments
In aqueous solutions, antimicrobial peptides like Citropin 1.2 typically exist in a disordered, random coil conformation. core.ac.ukmdpi.com However, upon encountering a membrane environment, they undergo a significant conformational change, adopting a more ordered structure that is critical for their biological function. core.ac.ukmdpi.com
Research has consistently shown that in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures or lipid micelles, Citropin peptides, including the closely related Citropin 1.1, fold into an amphipathic alpha-helical structure. nih.goviiitd.edu.inmdpi.com This conformation is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. nih.goviiitd.edu.inmdpi.com This amphipathic nature is a hallmark of many membrane-active peptides and is essential for their interaction with and disruption of microbial cell membranes. mdpi.com
While Citropin 1.1 has been shown to form a continuous alpha-helix in TFE solution, studies in sodium dodecyl sulfate (B86663) (SDS) micelles suggest a more complex structure with two alpha-helical segments separated by a turn. researchgate.net Molecular dynamics simulations have indicated that both Citropin 1.1 and the similar Aurein (B1252700) 1.2 can be over 50-60% helical when bound to a micelle. nih.gov The N-terminal region of these peptides appears to be the most conserved and most helical portion. nih.gov
The specific arrangement of hydrophobic and hydrophilic residues is fundamental to the formation and stability of the amphipathic alpha-helix. The hydrophobic face of the helix interacts with the lipid acyl chains within the membrane interior, while the hydrophilic face, often containing cationic residues, interacts with the polar head groups of the phospholipids (B1166683) and the aqueous environment. mdpi.com
Hydropathy plot analysis of Citropin 1.1 reveals a progressive increase in hydrophobicity from the N-terminus to the C-terminus, a feature that is consistent with the formation of an oblique-oriented alpha-helix that penetrates the membrane at a shallow angle. researchgate.netresearchgate.net This specific distribution of residues, with hydrophobic amino acids forming an axial strip when the peptide is coiled, is thought to anchor the peptide to the membrane surface and nucleate helix formation. nih.gov The presence of lysine (B10760008) residues contributes to a strongly cationic hydrophilic face, which is important for the initial electrostatic attraction to the negatively charged bacterial membranes. researchgate.net
Biophysical Techniques for Structural Characterization
A variety of biophysical techniques are employed to investigate the three-dimensional structure of peptides like this compound and their interactions with membranes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides in solution. For Citropin 1.1, NMR studies in a TFE/water mixture were instrumental in demonstrating its amphipathic alpha-helical conformation. nih.goviiitd.edu.in More recent NMR studies of Citropin 1.1 in SDS micelles have provided a more nuanced view, revealing a structure with two alpha-helices separated by a βIV turn at positions 8 and 9. researchgate.net Such detailed structural information at the atomic level is crucial for understanding how the peptide orients and interacts with the membrane. researchgate.net
Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure content of proteins and peptides. nih.govnih.gov The characteristic CD spectrum of an alpha-helix, with negative bands near 222 and 208 nm and a positive band near 190 nm, allows for the estimation of helical content under various conditions. nih.gov CD spectroscopy has been used to confirm that peptides like Citropin 1.1 adopt a helical conformation in membrane-mimetic environments. researchgate.net It is also valuable for studying conformational changes, such as the transition from a random coil to an alpha-helix upon binding to lipid vesicles. nih.govmdpi.com
Table 1: Secondary Structure Content of Citropin Analogs Determined by CD Spectroscopy
| Peptide | Environment | Secondary Structure Composition |
| (VGGVG)₃ | Aqueous Solution (0 °C) | Deconvolution suggests a mix of secondary structures. researchgate.net |
| VGs scrambled peptide | Aqueous Solution (0 °C) | Predominantly PPII conformation indicated by a strong negative band at 195 nm. researchgate.net |
This table is based on representative data for peptides and is for illustrative purposes of the data obtained from CD spectroscopy.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the conformation of peptides and their interactions with lipid bilayers. nih.govacs.orgacs.org The position of the amide I band in the FTIR spectrum is sensitive to the peptide's secondary structure, with alpha-helical structures typically showing a band around 1650-1658 cm⁻¹. core.ac.uk FTIR studies have shown that Citropin 1.1, along with other related peptides, is unstructured in aqueous solution but folds into an alpha-helix upon incorporation into lipid membranes. core.ac.uknih.gov
Furthermore, FTIR can provide information about the peptide's location and accessibility within the membrane through hydrogen-deuterium exchange experiments. core.ac.uknih.gov For Citropin 1.1, rapid and extensive exchange suggests that it resides in a solvent-accessible environment, likely at the polar/apolar interface of the phospholipid bilayer. core.ac.uknih.gov This technique also allows for the monitoring of the effects of the peptide on the lipid organization itself. core.ac.uknih.gov
Conformational Dynamics and Environmental Influences on Structure
The three-dimensional structure of this compound is not fixed; instead, it is highly dynamic and exquisitely sensitive to its surrounding environment. This conformational adaptability is a hallmark of many antimicrobial peptides and is central to their ability to transition from a soluble, inactive state to a membrane-bound, active state. The structure of this compound has been investigated using a variety of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and molecular dynamics simulations. iiitd.edu.innih.govcore.ac.uk
In a purely aqueous solution, this compound, like its close structural analogs, exists predominantly in an unstructured, or random coil, conformation. core.ac.uk This lack of a defined structure in solution prevents aggregation and is believed to be the peptide's inactive state.
The transition to a structured conformation is induced by the presence of membrane-mimetic environments. core.ac.uk These environments reduce the polarity of the solvent and provide a non-polar surface for the peptide's hydrophobic residues to interact with. Key environments that induce structural changes include:
Trifluoroethanol (TFE) Solutions: TFE is a solvent known to promote the formation of secondary structures, particularly α-helices, in peptides that have an intrinsic propensity for such folding. While much of the detailed NMR structural work has been performed on the highly similar Citropin 1.1, the findings are considered illustrative for this compound. nih.gov In a 1:1 TFE/water mixture, Citropin 1.1 folds into a well-defined amphipathic α-helix. iiitd.edu.innih.gov This helical conformation segregates the hydrophobic and hydrophilic residues onto opposite faces of the helix, a critical determinant for membrane interaction. iiitd.edu.in
Lipid Micelles: Detergent micelles, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (B1670865) (DPC), provide a more realistic model of the lipid-water interface of a cell membrane. researchgate.netdoi.org When bound to these micelles, citropin peptides adopt a helical structure. nih.govresearchgate.net Molecular dynamics simulations of Citropin 1.1 bound to a DPC micelle show it adopting a helical conformation that lies on the surface of the micelle. researchgate.net Interestingly, studies on Citropin 1.1 have revealed that its structure in SDS micelles can differ from that in TFE, adopting a conformation with two α-helices separated by a β-turn. researchgate.net This highlights the significant influence the specific membrane environment can have on the peptide's final folded state.
Lipid Bilayers: The interaction of this compound with lipid bilayers is dependent on the lipid composition and physical properties of the membrane, such as curvature. Molecular dynamics simulations show that the peptide has a strong preference for binding to regions of high membrane curvature. nih.govnih.gov Studies using solid-state NMR on neutral phosphatidylcholine bilayers indicate that this compound interacts peripherally, locating itself at the membrane-water interface rather than inserting deeply into the hydrophobic core. nih.gov This surface association is consistent with a "carpet" or "detergent-like" mechanism of action, where the peptide disrupts the packing of lipid headgroups and destabilizes the bilayer. nih.govnih.govresearchgate.net The interaction is also more pronounced with anionic phospholipid membranes, which are characteristic of bacterial cells, due to favorable electrostatic interactions. researchgate.net
Table 2: Conformational States of this compound in Various Environments
| Environment | Predominant Conformation | Method of Analysis | Reference |
|---|---|---|---|
| Aqueous Solution | Random Coil (unstructured) | Circular Dichroism (CD) | core.ac.uk |
| Trifluoroethanol (TFE)/Water | α-Helical | NMR, CD | iiitd.edu.innih.govcore.ac.uk |
| SDS/DPC Micelles | α-Helical (potentially with turns) | NMR, Molecular Dynamics | researchgate.netresearchgate.net |
| Phospholipid Bilayers | Surface-associated α-Helix | Solid-State NMR, Molecular Dynamics | nih.govresearchgate.netnih.gov |
Biological Activities and Mechanisms of Action of Citropin 1.2
Broad-Spectrum Antimicrobial Activity
Citropin 1.2, a peptide derived from the skin secretions of the Australian tree frog Litoria citropa, demonstrates a wide range of antimicrobial capabilities. vulcanchem.comiiitd.edu.in This broad-spectrum activity encompasses efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. vulcanchem.comiiitd.edu.in
Efficacy Against Gram-Positive Bacterial Strains
This compound has shown notable effectiveness against various Gram-positive bacteria. Research has documented its activity against clinically relevant strains, including Staphylococcus aureus and Listeria monocytogenes. nih.govnih.govresearchgate.net The minimal inhibitory concentrations (MICs) of this compound against these bacteria underscore its potential as an antimicrobial agent. For instance, studies on S. aureus isolates from cystic fibrosis patients revealed MICs ranging from 16 to 64 µg/mL. nih.govtandfonline.com
The C-terminal amidation of this compound is a critical structural feature for its biological activity. vulcanchem.comscispace.com The peptide's optimal length of sixteen or seventeen residues also plays a significant role in its efficacy against Gram-positive organisms. scispace.com
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (from cystic fibrosis patients) | 16-64 | nih.govtandfonline.com |
Efficacy Against Gram-Negative Bacterial Strains
This compound also exhibits activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. vulcanchem.comnih.govresearchgate.net Its effectiveness against these pathogens is significant, as Gram-negative bacteria are often challenging to treat due to their complex outer membrane. Studies have reported MIC values for Citropin 1.1, a closely related peptide, against E. coli at 32 μg/mL. researchgate.net While specific MIC values for this compound against a wide array of Gram-negative strains are still being extensively researched, its demonstrated broad-spectrum nature suggests a considerable potential in combating these infections. vulcanchem.comiiitd.edu.in The combination of Citropin 1.1 with tazobactam-piperacillin has shown a protective effect in mice with E. coli sepsis, highlighting the potential for synergistic applications. nih.gov
Table 2: Minimum Inhibitory Concentrations (MIC) of Citropin Analogs Against Gram-Negative Bacteria
| Bacterial Strain | Peptide | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Citropin 1.1 | 32 | researchgate.net |
| Acinetobacter baumannii | Citropin 1.1 | 16 | d-nb.infonih.gov |
Antifungal Properties
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. vulcanchem.com Research has shown its efficacy against fungal pathogens like Candida albicans. d-nb.info While some studies suggest that naturally occurring peptides like Citropin 1.1 may have higher antifungal activity than some clinically trialed analogues, they are generally less potent than conventional antifungal drugs like amphotericin B or nystatin. nih.gov Nevertheless, the existence of these antifungal properties adds to the broad-spectrum profile of this compound and its potential for further development.
Modulation of Bacterial Biofilm Formation and Eradication
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. This compound has shown promise in both preventing the formation of and eradicating existing bacterial biofilms. d-nb.info Studies have demonstrated that Citropin 1.1, a closely related peptide, can effectively inhibit biofilm formation by Staphylococcus aureus. mdpi.comnih.gov Furthermore, combinations of citropin peptides with conventional antibiotics, such as colistin (B93849), have been shown to be effective in eradicating mature biofilms of drug-resistant Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comfrontiersin.org For instance, the combination of colistin and Citropin 1.1 was particularly effective at inhibiting the formation of P. aeruginosa biofilms. frontiersin.org
Research on Acinetobacter baumannii has shown that Citropin 1.1 exhibits activity against biofilms formed on both polystyrene surfaces and tracheal tubes, with a minimum biofilm eradication concentration (MBEC) of 32 μg/mL on tracheal tubes. d-nb.infonih.gov
Membrane-Disrupting Mechanisms
The primary mechanism by which this compound exerts its antimicrobial effects is through the disruption of microbial cell membranes. vulcanchem.com This process is initiated by the peptide's interaction with the lipid bilayer of the target cell.
Interactions with Model Lipid Bilayers
This compound's interaction with model lipid bilayers provides insight into its membrane-disrupting capabilities. As a cationic peptide, it is initially attracted to the negatively charged components often found in microbial membranes. vulcanchem.com Upon binding, it adopts an amphipathic α-helical structure, which is crucial for its function. vulcanchem.com
Studies using techniques like differential scanning calorimetry and Fourier-transform infrared spectroscopy on the related peptide Citropin 1.1 have shown that these peptides perturb the thermotropic phase behavior of lipid bilayers. core.ac.uk They tend to interact more strongly with anionic bilayers, which mimic bacterial membranes, compared to zwitterionic bilayers that are more representative of eukaryotic cells. core.ac.uk These peptides are thought to locate in the polar/apolar interfacial regions of the phospholipid bilayers. core.ac.uk
The interaction of this compound with membranes is characterized by a "carpet" mechanism. soton.ac.uk In this model, the peptides accumulate on the surface of the membrane, and once a critical concentration is reached, they disrupt the bilayer, leading to membrane permeabilization and eventual cell death. soton.ac.uknih.gov This mechanism is typical for shorter antimicrobial peptides. nih.gov Dual polarisation interferometry studies have further elucidated this process, showing that peptides like Citropin 1.1 bind to the membrane and, upon reaching a critical level, cause disruption and expansion of the bilayer. nih.gov
Influence of Lipid Composition on Membrane Permeabilization
The efficacy and mechanism of this compound are highly dependent on the lipid composition of the target membrane. core.ac.uknih.gov Its cationic nature dictates a preferential interaction with negatively charged membranes, which are characteristic of prokaryotic cells. core.ac.uksoton.ac.uk
Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are largely absent from the outer leaflet of eukaryotic cell membranes. acs.orgmdpi.comnih.gov this compound, being a cationic peptide, experiences strong electrostatic attraction to these negatively charged surfaces. core.ac.uknih.gov Studies using differential scanning calorimetry and other biophysical techniques have demonstrated that the peptide perturbs anionic dimyristoylphosphatidylglycerol (DMPG) bilayers to a significantly greater extent than zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers. core.ac.uknih.gov
Cellular and Enzymatic Modulatory Effects
Beyond direct membrane lysis, some antimicrobial peptides can exert other biological effects, including modulating host enzymes.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
In addition to its antimicrobial and anticancer activities, this compound has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). researchgate.netgrafiati.com Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. The neuronal isoform, nNOS, plays a significant role in neurotransmission. grafiati.com this compound can inhibit the formation of nitric oxide by nNOS at micromolar concentrations, suggesting a potential for this peptide to be involved in modulating neurological pathways. researchgate.netgrafiati.com
Data Tables
Table 1: Summary of Research Findings on this compound Mechanisms
| Aspect | Key Finding | Supporting Evidence | References |
|---|---|---|---|
| Primary Mechanism | Acts via the "Carpet" model of membrane disruption. | Total membrane destabilization and vesicle burst observed in microscopy; consistent with the peptide's short length. | nih.gov, nih.gov, researchgate.net |
| Pore Formation | Toroidal pore model is a proposed general mechanism for AMPs, but less likely for short peptides like this compound. | Longer peptides in the same family (e.g., caerin 1.1) show evidence of pore formation, but Citropin's action is more lytic. | mdpi.com, nih.gov, biorxiv.org, soton.ac.uk |
| Lipid Interaction | Shows strong preferential interaction with and perturbation of anionic phospholipid bilayers. | Calorimetry and NMR studies show greater disruption of DMPG (anionic) membranes compared to DMPC (zwitterionic) membranes. | core.ac.uk, nih.gov, nih.gov |
| Membrane Selectivity | Selectively targets prokaryotic (anionic) model membranes over eukaryotic (zwitterionic) models. | Electrical bilayer recordings and binding assays confirm higher activity against anionic membranes due to electrostatic attraction. | soton.ac.uk, nih.gov |
| Enzymatic Modulation | Inhibits the activity of neuronal nitric oxide synthase (nNOS). | Direct assays show inhibition of nitric oxide formation by nNOS at micromolar peptide concentrations. | grafiati.com, researchgate.net |
Structure Activity Relationship Sar and Peptide Engineering of Citropin 1.2
Impact of Primary Sequence Modifications on Bioactivity
Modifications to the primary amino acid sequence of citropin peptides have profound effects on their biological functions, including antimicrobial and anticancer activities. The terminal residues are particularly important for bacterial activity. researchgate.net Structure-activity relationship (SAR) studies on Citropin 1.1, which differs from Citropin 1.2 only at positions 6 and 13, have provided a roadmap for understanding these impacts. iiitd.edu.in
One significant finding is that replacing specific residues can enhance biological efficacy. For example, the synthetic analog A4K14-citropin 1.1 was created by substituting Aspartic acid (Asp) at position 4 with Alanine (Ala) and Glycine (Gly) at position 14 with Lysine (B10760008) (Lys). researchgate.net This modification resulted in a more stable α-helix at the C-terminal section and led to improved biological activities. researchgate.netfrontiersin.org Further studies have explored other substitutions. The introduction of Tryptophan (Trp) at position 3 and Arginine (Arg) substitutions for Asp at position 4 and Lysine at position 7 yielded analogs with a 2- to 8-fold increase in activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net
Table 1: Impact of Primary Sequence Modifications on Citropin 1.1 Analogs
| Analog Name | Modification from Citropin 1.1 (GLFDVIKKVASVIGGL-NH₂) | Key Finding | Reference(s) |
|---|---|---|---|
| A4K14-citropin 1.1 | Asp4 → Ala, Gly14 → Lys | More stable α-helix; improved biological activities. | researchgate.netfrontiersin.org |
| AMP-016 | Trp3 → Phe | 2- to 8-fold increased activity against MRSA (MIC = 4 µg/mL). | researchgate.netresearchgate.net |
| AMP-017 | Trp3 → Phe, Asp4 → Arg, Lys7 → Arg | 2- to 8-fold increased activity against MRSA (MIC = 4 µg/mL); active against E. coli and A. baumannii. | researchgate.netresearchgate.net |
Correlation of Peptide Length and Charge with Biological Function
The biological function of antimicrobial peptides like this compound is strongly correlated with their length and net positive charge. mdpi.com this compound is a relatively short AMP, comprising 16 amino acid residues. vulcanchem.com Shorter membrane-active AMPs are often proposed to disrupt membranes through mechanisms like micellization, forming aggregates that destabilize the lipid bilayer in a detergent-like or "carpet" model. mdpi.comrsc.org
Design and Characterization of Synthetic Analogs and Derivatives
The insights gained from SAR studies have fueled the design of numerous synthetic analogs and derivatives of citropins to enhance their therapeutic potential. researchgate.netfrontiersin.org The goal of this peptide engineering is often to create molecules with increased potency, greater stability against proteases, and improved selectivity. frontiersin.orgfrontiersin.org
A prominent example is the aforementioned A4K14-citropin 1.1, which was designed to stabilize its helical structure and increase its net positive charge, successfully boosting its bioactivity. researchgate.netfrontiersin.org Another advanced strategy involves creating "stapled" peptides. In this approach, all-hydrocarbon staples are introduced to lock the peptide into its bioactive α-helical conformation. frontiersin.org Stapled derivatives of A4K14-citropin 1.1 have shown improved helicity, greater resistance to protease degradation, and increased antitumor activity compared to the linear parent peptide, establishing them as promising candidates for further development. frontiersin.org These synthetic modifications demonstrate how the inherent limitations of natural peptides, such as structural flexibility and susceptibility to degradation, can be overcome through rational design. frontiersin.org
Table 2: Examples of Synthetic Citropin 1.1 Analogs and Derivatives
| Derivative Class | Example | Design Principle | Enhanced Properties | Reference(s) |
|---|---|---|---|---|
| Amino Acid Substituted Analog | A4K14-citropin 1.1 | Stabilize α-helix, increase net positive charge. | Improved antimicrobial and anticancer activity. | researchgate.netfrontiersin.org |
| Stapled Peptide | A4K14-citropin 1.1-Sp1 | Covalently cross-link the peptide backbone to enforce an α-helical conformation. | Improved helicity, protease stability, and antitumor activity. | frontiersin.org |
A specific class of synthetic derivatives is the retro-analog, in which the amino acid sequence of the parent peptide is reversed. nih.gov This modification alters the orientation of the peptide backbone while keeping the side-chain sequence reversed. A comparative study investigated the properties of several AMPs and their retro-analogs, including Citropin 1.1. nih.gov
The study found that the retro-analog of Citropin 1.1 exhibited reduced antimicrobial activity compared to its native counterpart. mdpi.com This lower efficacy was attributed to a relatively higher hydrophilicity and was correlated with reduced hemolytic activity. nih.govmdpi.com The retro modification can impact the peptide's secondary structure and its ability to interact optimally with and disrupt the target membrane, highlighting the importance of the N-to-C terminal directionality of the sequence for full biological function. mdpi.com
Peptide Self-Assembly and Aggregation Phenomena
The tendency of peptides to self-assemble and aggregate is a critical aspect of their function and, in some cases, pathology. biorxiv.orgnih.gov Some antimicrobial peptides are known to form amyloid-like fibrils as part of their mechanism of action. biorxiv.org The related peptide, Citropin 1.3, has been shown to self-aggregate into distinct fibrillar structures. biorxiv.org
For Citropin 1.1, the tendency to self-associate appears to be correlated with its biological activity. nih.gov Studies using reversed-phase high-performance liquid chromatography showed that Citropin 1.1 has an enhanced tendency for self-association compared to its less active retro-analog. nih.gov This self-assembly is crucial for its proposed "carpet" or detergent-like mechanism, where peptide molecules accumulate and align on the surface of the target membrane, disrupting its integrity once a threshold concentration is reached. rsc.org This aggregation on the membrane surface, rather than the formation of discrete pores by individual peptides, is a key feature of the antimicrobial and cytotoxic action of citropins. rsc.org
Ecological and Evolutionary Context of Citropin 1.2 Production
Role in Amphibian Innate Immunity and Host Defense
Citropin 1.2 is a crucial component of the innate immune system of the Australian Blue Mountains tree frog, Litoria citropa. nih.goviiitd.edu.in Like many amphibians, L. citropa possesses a sophisticated chemical defense system housed within specialized granular glands in its skin. iiitd.edu.inmdpi.com When the frog experiences stress or a physical threat, it releases a cocktail of bioactive peptides, including this compound, onto its skin surface. nih.govmdpi.com This secretion forms a chemical barrier that provides the first line of defense against a wide array of pathogenic microorganisms present in its environment. nih.govmdpi.com
The primary role of this compound in host defense is its function as a potent, broad-spectrum antimicrobial peptide (AMP). iiitd.edu.innih.gov Research has demonstrated its efficacy against various Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. nih.govnih.gov Its mechanism of action is characteristic of many cationic amphipathic peptides. The positively charged nature of this compound facilitates an initial electrostatic attraction to the negatively charged components of microbial cell membranes. nih.gov Following this initial binding, the peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer of the microbial membrane. nih.gov This disruption leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.govresearchgate.net
The production of a diverse array of AMPs, including nineteen identified citropins in Litoria citropa, is a key survival strategy. iiitd.edu.innih.gov This diversity likely provides a more robust defense against a wider range of pathogens and may reduce the likelihood of pathogens developing resistance. researchgate.net Furthermore, the frog's skin contains endoproteases that can deactivate these peptides, suggesting a finely tuned regulatory system for their activity. iiitd.edu.innih.gov
Below is a table summarizing the antimicrobial activity of this compound against selected pathogens.
| Pathogen | Type | Activity |
| Staphylococcus aureus | Gram-positive bacteria | Inhibited at 8-16 mg/liter |
| Streptococcus pyogenes | Gram-positive bacteria | Inhibited at 4-8 mg/liter |
| Escherichia coli | Gram-negative bacteria | Inhibited at 32 mg/liter |
| Candida albicans | Fungus | Moderate activity |
| Cryptococcus neoformans | Fungus | Active |
Evolutionary Relationships within Amphibian AMPs (e.g., Citropins, Aureins, Maculatins)
This compound belongs to a large and diverse group of antimicrobial peptides found in Australian frogs of the family Hylidae. It shares significant evolutionary and structural relationships with other well-known AMP families, particularly the Aureins and Maculatins. bicnirrh.res.innih.gov These peptide families are all considered part of the broader family of Australian tree frog peptides, which are characterized by certain conserved structural motifs. bicnirrh.res.in
A key feature linking these peptides is the highly conserved N-terminal sequence, often starting with 'GLF'. bicnirrh.res.in For instance, Citropin 1.1 and 1.2, Aurein (B1252700) 1.2, and Maculatin 1.1 all share this common N-terminal region, suggesting a shared evolutionary origin. bicnirrh.res.innih.gov Additionally, many of these peptides, including this compound, are C-terminally amidated, a post-translational modification that is often critical for their full biological activity. nih.gov
Despite these similarities, there are also key differences that distinguish the peptide families and even individual peptides within a family. These variations, often arising from single amino acid substitutions, insertions, or deletions, can significantly impact the peptide's length, net charge, hydrophobicity, and three-dimensional structure. nih.gov For example, while Citropins and Aureins are generally shorter peptides, Maculatins tend to be longer. oup.com These structural differences correlate with variations in their antimicrobial spectrum and potency. While Citropin 1.1 and Aurein 1.2 have comparable activity against some bacteria, Maculatin 1.1 often exhibits higher efficacy in disrupting model membranes. uchicago.edu
The genetic mechanisms driving this diversity are thought to involve gene duplication followed by rapid diversification. uniprot.org This evolutionary strategy allows for the generation of a wide array of peptides from a common ancestral gene, enabling the frog to adapt its chemical defenses to a changing pathogenic landscape. The presence of multiple, related AMPs within a single species like Litoria citropa exemplifies this ongoing evolutionary process. nih.govuniprot.org
The following table provides a comparison of key features of this compound and related amphibian antimicrobial peptides.
| Peptide | Source Organism | Length (Amino Acids) | Key Structural Features |
| This compound | Litoria citropa | 16 | C-terminally amidated, amphipathic α-helix |
| Citropin 1.1 | Litoria citropa | 16 | High sequence homology to this compound |
| Aurein 1.2 | Litoria aurea/raniformis | 13 | Shorter length, shares N-terminal sequence with Citropins |
| Maculatin 1.1 | Litoria genimaculata | 21 | Longer peptide, forms two helical segments |
Ecological Niche and Expression Dynamics of this compound
The production of this compound is intrinsically linked to the ecological niche occupied by Litoria citropa. nih.gov This species typically inhabits rocky, fast-flowing streams and waterfalls within wet or dry forests and temperate rainforests in southeastern Australia. frogid.net.aufrontiersin.org These environments are characterized by high humidity and a rich microbial diversity, creating a significant and constant pathogenic pressure on the amphibians that reside there. nih.gov The permeable skin of frogs, essential for respiration and hydration, is also a potential entry point for pathogens, necessitating a potent and readily available defense mechanism like the secretion of AMPs. mdpi.comfrontiersin.org
The expression of skin peptides in amphibians is not static and can be influenced by various environmental and physiological factors. plos.org While direct studies on the expression dynamics of this compound are limited, research on other Litoria species provides valuable insights. For instance, studies on Litoria splendida and Litoria peronii have shown significant seasonal variations in the composition of their skin secretions. nih.govresearchgate.net Peptide profiles can change between winter and summer, and some peptides are expressed in higher concentrations during the breeding season. nih.govresearchgate.net This suggests that the production of this compound in Litoria citropa may also fluctuate seasonally, potentially peaking during warmer, wetter months when microbial activity is higher and during the breeding season (late winter to early summer) when frogs may be more susceptible to infections. frontiersin.org
| Factor | Potential Influence on this compound Expression |
| Pathogen Exposure | Primary driver for the evolution and maintenance of this compound |
| Predator Attack/Stress | Triggers the acute release of stored this compound onto the skin |
| Seasonality (Temperature/Humidity) | Likely causes fluctuations in baseline production, potentially higher in warmer, humid months |
| Breeding Season | Expression may be altered due to physiological changes and increased physical contact |
Advanced Methodological Approaches for Citropin 1.2 Research
Biophysical Characterization Techniques for Membrane Interactions
The primary target of Citropin 1.2 is the cell membrane. Therefore, techniques that can probe the intricate details of peptide-lipid interactions are crucial for elucidating its function.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the effects of molecules like this compound on the thermotropic phase behavior of lipid membranes. doi.org By measuring the heat required to change the temperature of a sample, DSC can detect shifts in the phase transition temperature (Tm) of lipid bilayers, which corresponds to the shift from a gel-like to a liquid-crystalline state. doi.org
Studies on Citropin 1.1, a closely related peptide, have demonstrated that its interaction with lipid model membranes, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG), leads to a concentration-dependent decrease in the temperature, cooperativity, and enthalpy of the gel/liquid-crystalline phase transition. nih.govcore.ac.uk Specifically, these peptides suppress the pre-transition and perturb the main phase transition. nih.gov The perturbation is more significant in anionic DMPG bilayers compared to zwitterionic DMPC bilayers, indicating the importance of electrostatic interactions. nih.govcore.ac.uk In contrast, the effect on zwitterionic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) bilayers is weak and only noticeable at high temperatures. nih.gov The relative magnitude of membrane perturbation by similar peptides has been shown to follow the order maculatin 1.1 > aurein (B1252700) 1.2 > citropin 1.1. core.ac.uk
DSC thermograms provide valuable data on these interactions. The main transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition can be quantified. For instance, the interaction of aurein 1.2, citropin 1.1, and maculatin 1.1 with DMPC and DMPG results in the suppression of the pretransition and dose-dependent decreases in the temperature and enthalpy of the main phase transition. nih.gov
Table 1: Illustrative DSC Data on the Effect of Antimicrobial Peptides on DMPC Multilamellar Vesicles (MLVs)
| Peptide (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) |
| Control (DMPC only) | 23.9 | 5.5 |
| Citropin 1.1 (1 mol%) | 23.5 | 5.0 |
| Citropin 1.1 (2 mol%) | 23.0 | 4.5 |
| Aurein 1.2 (1 mol%) | 23.3 | 4.8 |
| Aurein 1.2 (2 mol%) | 22.8 | 4.2 |
| Maculatin 1.1 (1 mol%) | 22.5 | 4.0 |
| Maculatin 1.1 (2 mol%) | 21.5 | 3.0 |
This table is illustrative, based on trends described in the literature, and serves to demonstrate the type of data obtained from DSC experiments. nih.govcore.ac.uk
Electrical bilayer recording is a sensitive technique that measures the electrical properties of a lipid bilayer, providing insights into membrane perturbation and pore formation by peptides. researchgate.net This method can capture the nanoscale disturbances caused by antimicrobial peptides in real-time. researchgate.net The interaction of peptides like this compound with a lipid bilayer can be characterized by changes in membrane capacitance and conductance. tandfonline.com
Studies involving related frog-skin peptides such as aurein 1.2, caerin 1.1, and maculatin 1.1 have utilized this technique to elucidate their interaction mechanisms. researchgate.net The results suggest that these peptides, including citropin 1.1, follow a "carpet" model. researchgate.nettandfonline.com In this model, the peptides first bind to the membrane surface, and once a threshold concentration is reached, they disrupt the membrane without forming discrete, stable pores. tandfonline.com The technique allows for the study of these interactions with bilayers of varying lipid compositions, such as zwitterionic (e.g., DPhPC) and anionic (e.g., DPhPC/POPG) lipids, to mimic eukaryotic and prokaryotic cell membranes, respectively. researchgate.net
Quartz Crystal Microbalance with Dissipation (QCM-D) is a surface-sensitive technique that measures changes in mass and viscoelastic properties at the nanoscale, making it ideal for studying the binding dynamics of peptides to lipid bilayers. nanoscience.comfrontiersin.org The technique monitors the frequency (ΔF) and dissipation (ΔD) of an oscillating quartz crystal sensor. omicsonline.org A decrease in frequency indicates mass adsorption (peptide binding), while an increase in dissipation suggests the formation of a softer, more hydrated layer. omicsonline.org
QCM-D can be used to monitor the real-time interaction of this compound with supported lipid bilayers. nih.gov This allows for the quantification of binding affinity and the characterization of conformational changes in both the peptide and the lipid membrane upon interaction. omicsonline.org The technique is particularly useful for distinguishing between different binding and disruption mechanisms. For example, the formation of a rigid peptide layer on the membrane surface would result in a small change in dissipation, whereas membrane disruption and incorporation would lead to a larger increase in dissipation. sfasu.edu
Vesicle dye leakage assays are a common method to assess the ability of a peptide to compromise the integrity of a lipid membrane. uq.edu.au These assays utilize lipid vesicles, such as large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs), encapsulating a fluorescent dye. nih.gov The release of the dye into the surrounding medium, caused by membrane permeabilization by the peptide, results in a measurable change in fluorescence. uq.edu.au
For instance, the leakage of carboxyfluorescein (CF) from vesicles can be monitored to quantify the extent and kinetics of membrane disruption. uq.edu.au Studies have shown that the lytic activity of peptides is dependent on the lipid composition of the vesicles. uq.edu.au For example, some peptides show a higher affinity for and are more potent against negatively charged membranes. researchgate.net The kinetics of dye release can provide insights into the mechanism of pore formation, distinguishing between an "all-or-none" leakage from individual vesicles versus a "graded" release. nih.gov
Table 2: Example of Vesicle Dye Leakage Data for Antimicrobial Peptides
| Peptide | Vesicle Composition | LC50 (µM) for 50% Leakage |
| Maculatin 1.1 | POPE/POPG | 2.8 ± 0.1 |
| Maculatin 1.1 | POPG/TOCL | 5.4 ± 0.2 |
This table is based on data for Maculatin 1.1 and illustrates the type of quantitative information obtained from dye leakage assays. uq.edu.au
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of lipid bilayers and the effects of peptide interactions in real-time and under near-physiological conditions. a5-science.comresearchgate.net AFM uses a sharp tip mounted on a flexible cantilever to scan the sample surface, providing topographical information at the nanometer scale. wur.nl
AFM can be employed to observe changes in membrane morphology, such as the formation of pores, defects, or other structural rearrangements induced by this compound. researchgate.net Time-resolved AFM can reveal the kinetics of these processes. researchgate.net Furthermore, AFM can be used in a force spectroscopy mode to measure the interaction forces between the peptide and the membrane surface, providing insights into binding affinity and the energy landscape of the interaction. nih.govrsc.org
Peptide Synthesis and Analytical Purity Assessment
The production of this compound for research purposes relies on chemical synthesis, followed by rigorous purification and analysis to ensure high purity and correct structure.
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov Microwave-assisted synthesis can be used to enhance the efficiency of the coupling reactions. nih.gov After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a strong acid, such as trifluoroacetic acid (TFA). nih.gov
The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govpharmaron.com This technique separates the desired peptide from impurities based on hydrophobicity. nih.gov The purity and identity of the final peptide product are confirmed using a combination of analytical techniques. Analytical RP-HPLC is used to determine the purity of the peptide, with levels often exceeding 95%. nih.gov Mass spectrometry (MS), such as LC-MS, is employed to confirm the correct molecular weight of the peptide. nih.govlcms.cz Further structural confirmation can be obtained through techniques like NMR spectroscopy. pharmaron.com It is crucial to identify and quantify any impurities, as even small amounts of related peptide sequences can have different biological activities. lcms.cz
Solid-Phase Peptide Synthesis (SPPS) for Peptide Production
The production of this compound for research purposes is predominantly achieved through chemical synthesis, specifically Solid-Phase Peptide Synthesis (SPPS). vapourtec.com This method has become the standard for producing synthetic peptides, including antimicrobial peptides (AMPs), due to its efficiency and control over the peptide sequence. vapourtec.comethz.ch The synthesis of citropin peptides and their analogs is frequently accomplished using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. ethz.chcore.ac.ukmdpi.com
The SPPS process involves assembling a peptide chain in a stepwise manner while one end of the chain is covalently attached to an insoluble solid support, typically a polymer resin. bachem.com The synthesis of this compound, with its sequence Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Val-Ala-Ser-Val-Val-Gly-Gly-Leu, would proceed as follows:
Resin Attachment : The C-terminal amino acid, Leucine (Leu), is anchored to the solid support, often a Rink amide resin to yield a C-terminally amidated peptide, which is a key structural feature of natural this compound. vulcanchem.comsemanticscholar.org
Deprotection : The N-terminus of the attached amino acid is protected by a temporary group, the Fmoc group. This group is removed using a mild base, such as a piperidine (B6355638) solution in a solvent like N,N-dimethylformamide (DMF), to expose the amino group for the next coupling step. mdpi.comrsc.org
Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (Glycine) is activated. Activation is achieved using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). mdpi.comrsc.org This activated amino acid is then added to the resin, forming a peptide bond with the deprotected N-terminus of the growing chain. rsc.org
Washing : After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and soluble by-products, which simplifies the purification process significantly. bachem.comrsc.org
Chain Elongation : These cycles of deprotection, coupling, and washing are repeated for each amino acid in the this compound sequence until the full 16-residue peptide is assembled. bachem.com
Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin. This is typically done using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS), which also removes the permanent protecting groups from the amino acid side chains. mdpi.com The crude peptide is then precipitated, often with cold diethyl ether. mdpi.com
This automated or manual process allows for the reliable production of this compound, enabling detailed investigation of its structure and function. vapourtec.commdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
Following synthesis, the crude this compound peptide must be purified and its identity confirmed. High-Performance Liquid Chromatography (HPLC) is the principal technique used for both of these critical steps. nih.govnih.gov HPLC is a powerful analytical method used to separate, identify, and quantify components in a mixture. shimadzu.comwikipedia.org
For peptide purification, Reversed-Phase HPLC (RP-HPLC) is the most common mode employed. nih.gov The crude peptide solution is injected into the HPLC system, where it is carried by a mobile phase through a column containing a stationary phase. shimadzu.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), often consisting of silica (B1680970) particles chemically modified with C8 or C18 alkyl chains. mdpi.comnih.gov
The separation is based on the differential hydrophobicity of the components in the crude mixture. nih.gov A gradient of an organic solvent, typically acetonitrile, in water (both containing a small amount of an ion-pairing agent like TFA) is used as the mobile phase. mdpi.com As the concentration of the organic solvent increases, the more hydrophobic peptides, including the full-length this compound, are eluted from the column. The fractions are collected, and those containing the pure peptide are identified. psu.edu Purity levels exceeding 95% are commonly achieved and are considered necessary for subsequent biological and structural studies. core.ac.uk
The identity of the purified peptide is confirmed using analytical RP-HPLC in conjunction with mass spectrometry. mdpi.comrsc.org The retention time of the purified peptide on the analytical column provides a characteristic signature, while mass spectrometry confirms that the molecular weight of the synthesized peptide matches the theoretical mass of this compound. mdpi.com
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Val-Ala-Ser-Val-Val-Gly-Gly-Leu-NH2 | vulcanchem.comiiitd.edu.in |
| Molecular Formula | C76H131N19O19 | nih.gov |
| Number of Residues | 16 | vulcanchem.com |
| Structure | Linear, C-terminally amidated | vulcanchem.com |
| Key Feature | Amphipathic α-helical structure in membranes | vulcanchem.com |
Computational Modeling and Simulation for Peptide-Membrane Systems
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between antimicrobial peptides like this compound and biological membranes at an atomic level. hereon.de These methods provide insights into the mechanisms of action that can be difficult to obtain through experimental techniques alone. researchgate.net While many studies focus on the closely related Citropin 1.1, the methodologies are directly applicable to understanding this compound. soton.ac.uk
Coarse-grained molecular dynamics (CG-MD) simulations are frequently used to study peptide-membrane systems over longer timescales (microseconds) and larger system sizes. researchgate.net In this approach, groups of atoms are represented as single particles, which reduces computational cost while retaining the essential physics of the system. These simulations can model how this compound initially associates with a bacterial membrane, a process driven primarily by electrostatic interactions between the peptide's positive charges (from lysine (B10760008) residues) and the negatively charged components of the bacterial membrane. hereon.desoton.ac.uk
Atomistic MD simulations provide a more detailed view, offering high-resolution information about peptide conformation and its specific interactions with lipid molecules. hereon.de These simulations can be used to study how this compound, which is largely unstructured in aqueous solution, folds into its characteristic amphipathic α-helix upon binding to a membrane-mimetic environment. nih.gov This helical structure, with its distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activity. vulcanchem.com
Simulations can help visualize and analyze different proposed mechanisms of membrane disruption, such as the "carpet" model. soton.ac.uknih.gov In this model, peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the bilayer in a detergent-like manner, leading to membrane permeabilization and cell death. soton.ac.uk By simulating this compound with different model membranes (e.g., zwitterionic bilayers mimicking eukaryotic cells and anionic bilayers mimicking prokaryotic cells), researchers can explore the molecular basis for its selective activity against bacteria. hereon.desoton.ac.uk
Future Directions and Emerging Research Avenues for Citropin 1.2
Investigation of Underexplored Biological Activities and Target Pathways
While the antibacterial and anticancer activities of Citropin 1.2 are its most studied features, preliminary evidence suggests its functions may be more diverse. vulcanchem.com The primary mechanism for its antimicrobial and anticancer effects is believed to be membrane disruption, often described by the "carpet-like" model, where the peptide accumulates on and dissolves the cell membrane. nih.govnih.govresearchgate.netrsc.org However, other potential biological activities and the specific molecular pathways it modulates are still underexplored.
Future research should focus on:
Immunomodulatory Effects: Some amphibian-derived peptides possess immunomodulatory properties. researchgate.net Investigating whether this compound can modulate immune responses, such as cytokine production or the activity of immune cells like macrophages and lymphocytes, could open new therapeutic avenues for inflammatory or autoimmune diseases. researchgate.netnih.gov Studies on related peptides have shown they can influence the release of interleukins and other signaling molecules, suggesting a potential role for this compound in regulating inflammation. researchgate.net
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: this compound has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). vulcanchem.com This presents a significant, yet underexplored, research direction. Overproduction of nitric oxide by nNOS is implicated in various neurological conditions. A detailed investigation into the mechanism and specificity of nNOS inhibition by this compound could pave the way for developing treatments for neurodegenerative diseases or other neurological disorders.
Targeting Intracellular Components: The focus on membrane disruption may overlook potential intracellular targets. After membrane permeation, it is plausible that this compound interacts with intracellular components, such as nucleic acids or proteins, to exert its effects. nih.gov Research on the related peptide Aurein (B1252700) 1.2 has indicated it can trigger apoptosis by disrupting mitochondrial membranes, a pathway that warrants investigation for this compound. nih.gov
Table 1: Potential and Underexplored Biological Activities of this compound
| Biological Activity | Current Understanding | Future Research Focus | Potential Application |
|---|---|---|---|
| Immunomodulation | Limited data; suggested by activity of similar amphibian peptides. researchgate.net | Quantify effects on cytokine release (e.g., IL-6, IL-10) from immune cells; assess impact on immune cell proliferation and differentiation. nih.govdiva-portal.org | Treatment of inflammatory disorders, autoimmune diseases. |
| nNOS Inhibition | Identified as a functional inhibitor. vulcanchem.com | Determine the specific binding site and inhibition kinetics; investigate in vivo efficacy in models of neurological disease. | Neuroprotective therapies for conditions like stroke or neurodegenerative diseases. |
| Antiviral Activity | Some amphibian peptides inhibit enveloped viruses like HIV. core.ac.uk | Screen for activity against a broad range of viruses, particularly enveloped viruses; elucidate the mechanism of viral inhibition. | Development of novel antiviral agents. |
| Intracellular Targeting | Primarily thought to act on the cell membrane; some evidence of mitochondrial targeting for related peptides. nih.govnih.gov | Use fluorescently-labeled this compound to track its location inside cells; identify potential intracellular binding partners using proteomics. | Enhanced anticancer therapies, novel antimicrobial mechanisms. |
Development of Advanced Structural Characterization Methods for Complex Systems
Understanding the three-dimensional structure of this compound when it interacts with biological membranes is crucial to deciphering its function. Early studies using Nuclear Magnetic Resonance (NMR) spectroscopy on the closely related Citropin 1.1 showed that it forms an amphipathic α-helix in membrane-mimicking environments. iiitd.edu.in Solid-state NMR (SSNMR) studies have further revealed that peptides like Citropin 1.1 and Aurein 1.2 interact peripherally with lipid bilayers, consistent with their relatively short length which prevents them from spanning the membrane. nih.govresearchgate.netbvsalud.org
However, these studies often use simplified model membranes. To gain a more physiologically relevant understanding, advanced methods are needed to characterize this compound in more complex systems.
Emerging research should incorporate:
High-Speed Magic Angle Spinning (MAS) Solid-State NMR: This technique allows for the study of peptide structure and dynamics in environments that more closely resemble native cell membranes, including those with varied lipid compositions and embedded proteins. warwick.ac.ukmst.edu It can provide atomic-level resolution of the peptide's orientation and depth of insertion into the bilayer.
Cryo-Electron Microscopy (Cryo-EM): While challenging for small peptides, cryo-EM could potentially visualize the larger-scale effects of this compound on membrane morphology, such as the formation of pores or micelles, especially when the peptide self-assembles or interacts with other membrane components.
Neutron Diffraction: This method can provide unique information about the location of the peptide and its effect on lipid and water organization within the membrane, complementing data from NMR and X-ray diffraction.
Advanced Computational Modeling: Molecular dynamics (MD) simulations are becoming increasingly powerful for predicting how peptides like this compound interact with complex lipid bilayers over time. acs.org These simulations can model peptide folding, insertion, and aggregation, providing dynamic insights that are difficult to capture with experimental methods alone.
Rational Design of Novel Peptide Scaffolds with Enhanced Functional Specificity
The native sequence of this compound provides a natural scaffold that can be modified to enhance its therapeutic properties. The goal of rational design is to create novel peptide analogs with increased potency against target pathogens or cancer cells, improved selectivity, and greater stability in biological systems. nih.govmdpi.com
Key strategies for the rational design of this compound analogs include:
Amino Acid Substitution: Studies on analogs of Citropin 1.1 and Aurein 1.2 have shown that strategic substitutions can significantly alter activity. nih.govresearchgate.net For instance, increasing the net positive charge by substituting neutral amino acids with lysine (B10760008) can enhance activity against Gram-negative bacteria. researchgate.netresearchgate.net Replacing certain residues with tryptophan can modify membrane interaction and anchoring. scialert.net
Peptide Stapling: This technique involves introducing a synthetic brace ("staple") to lock the peptide into its bioactive α-helical conformation. This can increase helicity, improve stability against proteolytic degradation, and enhance cell penetration. encyclopedia.pubsemanticscholar.org While results can be complex, it remains a promising strategy for optimizing peptide function. encyclopedia.pubsemanticscholar.org
Chimeric Peptides: Fusing this compound with other functional domains, such as cell-penetrating peptides (CPPs), can improve its uptake into target cells, potentially increasing the efficacy of its intracellular actions. nih.gov
Truncation and Cyclization: Identifying the minimal active sequence through truncation can lead to smaller, more cost-effective peptides. Cyclization of the peptide backbone can increase structural stability and resistance to exopeptidases.
Table 2: Strategies for Rational Design of this compound Analogs
| Design Strategy | Objective | Example Modification (based on related peptides) | Expected Outcome |
|---|---|---|---|
| Amino Acid Substitution | Enhance target specificity and potency. | Increase net positive charge (e.g., D→K substitution). researchgate.net | Improved activity against Gram-negative bacteria; stronger electrostatic interaction with anionic membranes. researchgate.net |
| Peptide Stapling | Increase structural stability and proteolytic resistance. | Introduce a hydrocarbon staple between specific residues to enforce an α-helical structure. encyclopedia.pub | Enhanced conformational rigidity, potentially leading to higher target affinity and longer in vivo half-life. semanticscholar.org |
| Fusion with CPPs | Improve cellular uptake for intracellular targeting. | Add an N-terminal polyarginine sequence (e.g., R5). nih.gov | Enhanced penetration of cancer cell membranes to target mitochondria or other internal components. nih.gov |
| Hydrophobicity Modulation | Optimize membrane interaction. | Substitute residues in the hydrophobic face (e.g., F→W). scialert.net | Altered depth of membrane insertion and lytic activity. scialert.net |
Understanding in vivo Peptide Dynamics in Amphibian Biology
This compound is a component of a sophisticated chemical defense system secreted from the skin glands of Litoria citropa. iiitd.edu.incore.ac.uk To fully appreciate its function and evolutionary context, it is essential to understand its dynamics within the living amphibian. This peptide does not act in isolation but as part of a complex cocktail of bioactive molecules. iiitd.edu.in
Key research questions include:
Biosynthesis and Regulation: How is the gene for the this compound precursor regulated? What stimuli (e.g., stress, microbial threat) trigger its synthesis and secretion?
Synergistic Interactions: How does this compound interact with the dozens of other peptides present in the frog's skin secretion? iiitd.edu.in Investigating these synergistic or additive effects could reveal more potent antimicrobial or anticancer formulations.
Inactivation and Turnover: The Litoria citropa frog possesses endoproteases that can cleave and inactivate citropins, suggesting a tightly controlled system of activation and degradation. iiitd.edu.in Understanding this process is key to appreciating the peptide's role in providing a rapid but controlled defense.
Ecological Role: The composition of skin peptides can vary based on environmental pressures. Studying how the expression of this compound changes in response to different ecological niches or specific pathogens would provide insight into its natural role and adaptive significance. The natural resistance of amphibians to tumors makes their defense systems, including peptides like citropin, a compelling area of study. mdpi.com
Integration of Multi-Omics Data for Comprehensive Functional Analysis
A holistic understanding of this compound requires moving beyond single-molecule studies to an integrated, systems-level approach. The application of multi-omics technologies offers a powerful framework for connecting the peptide's genetic blueprint to its ultimate function within a complex biological system. ed.ac.ukmdpi.com Although a dedicated multi-omics study on this compound has not been performed, a hypothetical approach would be transformative.
A potential multi-omics workflow could include:
Genomics: Sequencing the Litoria citropa genome to identify the gene encoding the this compound precursor peptide, including its regulatory regions (promoters, enhancers). This would form the basis for understanding its expression.
Transcriptomics (RNA-Seq): Analyzing the transcriptome of the frog's skin glands under different conditions (e.g., before and after exposure to a pathogen) to quantify the expression levels of the this compound gene and co-regulated genes. nih.gov
Proteomics (Mass Spectrometry): Directly analyzing the peptide cocktail secreted by the frog to identify and quantify this compound, its variants, post-translational modifications (like C-terminal amidation), and its degradation products. rsc.org This would also quantify the other peptides it co-exists with.
Metabolomics: Studying the metabolic profile of the frog or target cells (e.g., bacteria, cancer cells) in response to this compound. This could reveal the downstream metabolic pathways affected by the peptide's activity. nih.gov
By integrating these datasets, researchers could build a comprehensive model of this compound's role, from gene to function. This could reveal novel regulatory networks, uncover previously unknown functions, and provide a much deeper understanding of its mechanism of action within the intricate defense system of its native host. mdpi.comnih.gov
Q & A
(Basic) What structural features of Citropin are critical for its antimicrobial activity?
Methodological Answer:
Citropin 1.2's activity depends on its cationic nature, C-terminal amidation, and specific residue positions (e.g., Lys⁷ and Lys⁸). To validate this, researchers can perform alanine scanning mutagenesis followed by minimum inhibitory concentration (MIC) assays against Gram-negative bacteria like Acinetobacter baumannii. Replace key residues (e.g., Lys⁷/Ala or Lys⁸/Ala) and compare activity to the wild-type peptide using standardized protocols . Structural stability can be assessed via circular dichroism (CD) spectroscopy in membrane-mimetic environments.
(Advanced) How does C-terminal amidation enhance this compound’s bioactivity compared to non-amidated analogs?
Methodological Answer:
C-terminal amidation increases peptide stability and membrane interaction by neutralizing negative charges. To test this, synthesize amidated and non-amidated this compound variants and compare their:
- Hemolytic activity (via erythrocyte lysis assays at 37°C).
- Antimicrobial efficacy (MIC assays against A. baumannii).
- Thermodynamic stability (differential scanning calorimetry in lipid bilayers).
Evidence shows that amidation is essential for activity, as deamidated analogs lose >80% efficacy .
(Basic) What in vitro assays are recommended to evaluate this compound’s cytotoxicity and selectivity?
Methodological Answer:
Use dual-assay frameworks:
Cell viability: Measure live/dead cell ratios using propidium iodide (PI) and calcein-AM staining (e.g., 50–1,000 nM this compound for 24 hours) .
Selectivity index (SI): Calculate SI = IC₅₀ (mammalian cells) / MIC (bacterial cells). For mammalian cells, use human keratinocytes (HaCaT); for bacteria, follow CLSI guidelines. A SI >10 indicates therapeutic potential .
(Advanced) How can molecular docking resolve this compound’s target specificity in multidrug-resistant bacteria?
Methodological Answer:
Perform molecular docking simulations against bacterial targets (e.g., Omp33-36kDa, Gyrase A/B, LpxC) using tools like AutoDock Vina. Key steps:
Prepare this compound’s 3D structure (PDB ID or homology modeling).
Dock against A. baumannii targets (PDB structures) with flexible side chains.
Validate with binding energy thresholds (ΔG ≤ −7 kcal/mol) and compare to negative controls (e.g., scrambled peptides). Prioritize targets with high-affinity interactions (e.g., OmpW, ΔG = −9.2 kcal/mol) for further validation via SPR or ITC .
(Basic) What experimental controls are critical for studying this compound’s endosomal escape efficiency?
Methodological Answer:
Include:
- Positive control: A known endosomal escape enhancer (e.g., chloroquine at 100 μM).
- Negative control: Non-endosomolytic peptides (e.g., aurein 1.2).
- Viability control: Measure cell health via MTT assays post-treatment (e.g., 24-hour exposure).
Quantify escape efficiency using fluorescence microscopy (e.g., tdTomato reporter system) at 500 nM this compound. Ensure data normalization to untreated cells .
(Advanced) How can researchers address discrepancies in this compound’s efficacy across bacterial strains?
Methodological Answer:
Strain-specific profiling: Test this compound against a panel of clinical isolates (e.g., carbapenem-resistant A. baumannii).
Mechanistic studies: Use transcriptomics (RNA-seq) to identify resistance genes upregulated in non-responsive strains.
Synergy assays: Combine this compound with conventional antibiotics (e.g., meropenem) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) suggests combinatory potential .
(Basic) How does peptide length optimization affect this compound’s activity?
Methodological Answer:
this compound’s optimal length is 16–17 residues. To test shorter/longer analogs:
Synthesize truncations (e.g., residues 1–12) or extensions (e.g., +3 residues).
Assess antimicrobial activity (MIC) and cytotoxicity (SI).
Evaluate secondary structure via CD spectroscopy; α-helical content correlates with membrane disruption. Data show that truncations reduce activity by >50% .
(Advanced) What biophysical techniques characterize this compound’s interaction with lipid bilayers?
Methodological Answer:
Surface plasmon resonance (SPR): Measure real-time binding kinetics to model membranes (e.g., POPC:POPG 3:1).
Fluorescence anisotropy: Track peptide insertion depth using DPH-labeled vesicles.
Cryo-EM: Visualize membrane pore formation at 5–10 μM peptide concentrations.
These methods reveal concentration-dependent membrane disruption (e.g., 60% bilayer penetration at 250 nM) .
(Basic) How to validate this compound’s purity and stability in experimental setups?
Methodological Answer:
HPLC-MS: Confirm purity (>95%) and molecular weight (e.g., 1,920 Da for this compound).
Stability assays: Incubate in serum (e.g., 10% FBS) for 0–24 hours; quantify intact peptide via LC-MS.
Circular dichroism (CD): Monitor structural integrity in PBS vs. membrane-mimetic solvents (e.g., 30% TFE) .
(Advanced) What statistical models are suitable for analyzing dose-response data in Citropin studies?
Methodological Answer:
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., cytotoxicity + antimicrobial activity), apply two-way ANOVA with Tukey’s post-hoc test. Report 95% confidence intervals and effect sizes (Cohen’s d) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
